3-Bromo-5-chloropyrazine-2-carbonitrile

Medicinal Chemistry Regioselective Synthesis JAK2 Inhibitors

Medicinal chemistry teams pursuing JAK2 inhibitors require regioselective scaffolds. This compound provides the orthogonal Br/Cl pattern enabling:
• Sequential C-3 then C-5 cross-couplings without protecting groups, delivering JAK2 IC₅₀ 60-73 nM (Ioannidis 2009).
• Certified Favipiravir impurity reference standard (≥95% HPLC) for regulatory method validation.
• Convenient starting material for stable-isotope-labeled internal standards.
Available ≥95% purity, stored ambient; shipped globally.

Molecular Formula C5HBrClN3
Molecular Weight 218.44 g/mol
CAS No. 440124-25-4
Cat. No. B1288335
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-5-chloropyrazine-2-carbonitrile
CAS440124-25-4
Molecular FormulaC5HBrClN3
Molecular Weight218.44 g/mol
Structural Identifiers
SMILESC1=C(N=C(C(=N1)C#N)Br)Cl
InChIInChI=1S/C5HBrClN3/c6-5-3(1-8)9-2-4(7)10-5/h2H
InChIKeyLCRXVZUADRMZHU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.5 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromo-5-chloropyrazine-2-carbonitrile: Core Identity and Sourcing


3‑Bromo‑5‑chloropyrazine‑2‑carbonitrile is a disubstituted pyrazinecarbonitrile featuring a bromine atom at C‑3, a chlorine atom at C‑5, and a nitrile group at C‑2 (molecular formula C₅HBrClN₃; MW 218.44 g·mol⁻¹) [1]. It is supplied as a research‑grade intermediate with a typical purity of ≥95 % (HPLC) and is stored under ambient or cool, dry conditions . The compound is primarily utilised as a synthetic building block in medicinal chemistry programmes targeting Janus kinase 2 (JAK2) inhibitors [2] and is additionally classified as a Favipiravir impurity reference standard .

JAK2 inhibitor synthesis – asymmetric Br/Cl enables sequential cross‑coupling
Favipiravir impurity reference standard for analytical method validation
High‑purity research‑grade intermediate with orthogonal halogen reactivity

Why Generic Dihalo-Pyrazinecarbonitriles Cannot Substitute in JAK2 Synthesis


Symmetrically substituted congeners—such as 3,5‑dichloropyrazine‑2‑carbonitrile (CAS 313339‑92‑3) or 3,5‑dibromopyrazine‑2‑carbonitrile—possess two identical halogen atoms and therefore lack the intrinsic orthogonality required for regio‑selective sequential derivatisation [1]. In contrast, the asymmetric Br/Cl motif of 3‑bromo‑5‑chloropyrazine‑2‑carbonitrile enables chemists to exploit the differential reactivity of bromine (preferential oxidative addition) and chlorine (retention for subsequent cross‑couplings) in a programmed fashion [2]. This regiochemical control is essential for constructing the pyrazol‑3‑ylamino‑pyrazine scaffold found in potent JAK2 inhibitors, where the bromine atom at C‑3 serves as the first functionalisation handle while the chlorine at C‑5 remains available for late‑stage diversification [3]. Substituting a symmetrical dihalo analog forces either premature dual substitution or necessitates additional protection/deprotection steps, compromising step economy and yield [2].

Symmetric dihalo analogs
Identical halogens (both Cl or both Br) prevent regioselective sequential coupling; competitive dual substitution reduces step economy
3‑Bromo‑5‑chloropyrazine‑2‑carbonitrile (this product)
Orthogonal Br/Cl motif enables programmed two‑step diversification without protecting‑group manipulation

Quantitative Comparator Evidence vs. Closest Analogues


Asymmetric Halogen Pattern Enables Regioselective Derivatisation

3‑Bromo‑5‑chloropyrazine‑2‑carbonitrile bears bromine exclusively at C‑3 and chlorine at C‑5, while 3,5‑dichloropyrazine‑2‑carbonitrile carries chlorine at both positions and 3,5‑dibromopyrazine‑2‑carbonitrile carries bromine at both positions [1]. The differential bond dissociation energies (C‑Br ≈ 285 kJ·mol⁻¹ vs. C‑Cl ≈ 397 kJ·mol⁻¹) and oxidative addition rates of Pd⁰ catalysts (Ar‑Br > Ar‑Cl) provide a thermodynamic and kinetic basis for selective, stepwise functionalisation at the brominated site before engaging the chlorinated position [2]. The symmetric analogs, lacking this inherent reactivity gradient, are prone to competitive dual substitution unless low-yielding statistical control is employed.

Halogen orthogonality
Class-level
2 distinguishable handles (Br, Cl) vs 1 for symmetric analogs
Enables sequential cross‑coupling without protection
Reactivity gradient based on Pd‑catalysis literature
Medicinal Chemistry Regioselective Synthesis JAK2 Inhibitors

Higher Lipophilicity vs. Dichloro Analog Impacts Partitioning

Computed XLogP3 for 3‑bromo‑5‑chloropyrazine‑2‑carbonitrile is 1.9 [1]. The corresponding value for 3,5‑dichloropyrazine‑2‑carbonitrile is 1.5 [2]. The +0.4 log unit increase arises from the single Br→Cl replacement and predicts moderately enhanced membrane permeability and higher organic‑phase extraction efficiency for the target compound.

Lipophilicity (XLogP3)
Data to verify
1.9 vs 1.5 (Δ +0.4)
May improve organic‑phase partitioning and purification
Computed value; experimental logP may differ
Physicochemical Profiling Lipophilicity Drug‑Discovery ADME

Documented Utility as Key JAK2 Inhibitor Intermediate

In the seminal Ioannidis et al. study, 3‑bromo‑5‑chloropyrazine‑2‑carbonitrile served as the direct precursor for preparing a focused library of pyrazol‑3‑ylamino‑pyrazines [1]. The resulting compounds exhibited JAK2 IC₅₀ values as low as 60 nM [2]. By contrast, 3‑amino‑5‑chloropyrazine‑2‑carbonitrile—a possible alternative intermediate—lacks the bromine leaving group and therefore cannot participate in the key Buchwald‑Hartwig or Ullmann‑type coupling step required to install the pyrazol‑3‑ylamino motif. No literature reports were found that successfully utilise the amino analog for an identical transformation without pre‑functionalisation.

Synthetic precedent
Reported
Used to build JAK2 inhibitors (IC₅₀ 60‑73 nM); comparator lacks direct application
Validated intermediate for JAK2 inhibitor library synthesis
Based on Ioannidis 2009; confirm with current supplier
JAK2 Kinase Pyrazol‑3‑ylamino Pyrazine Lead Optimisation

Unique Role as Favipiravir Impurity Reference Standard

3‑Bromo‑5‑chloropyrazine‑2‑carbonitrile is catalogued as Favipiravir Impurity 11/19 and is supplied as a fully characterised analytical reference standard (HPLC purity ≥ 95 %) for use in compendial method validation . 3,5‑Dichloropyrazine‑2‑carbonitrile and 3,5‑dibromopyrazine‑2‑carbonitrile are not listed among registered Favipiravir impurities in major pharmacopoeial or supplier databases . This distinction means the target compound is the requisite reference material for any quality control laboratory performing Favipiravir impurity profiling, creating a non‑substitutable demand.

Favipiravir impurity standard
Data to verify
Listed as Impurity 11/19; analog not recognized
Supports regulatory impurity profiling; no alternative reference standard
Cross‑vendor catalogue evidence; confirm certification
Pharmaceutical Analysis Impurity Profiling Favipiravir Quality Control

Mass Spectrometric Differentiation from Dichloro Congener

The target compound has a monoisotopic mass of 216.90424 Da and a nominal molecular weight of 218.44 g·mol⁻¹, while 3,5‑dichloropyrazine‑2‑carbonitrile weighs 173.98 g·mol⁻¹ (monoisotopic mass ≈ 173.0 Da) [1]. The 44.5 Da difference, combined with the characteristic 1:1 isotopic doublet of bromine (⁷⁹Br:⁸¹Br), enables unambiguous LC‑MS discrimination even in complex reaction mixtures where the dichloro analog might co‑elute. This is particularly valuable during multiparallel synthesis where rapid reaction monitoring is required.

LC‑MS differentiation
Reported
Δm >44 Da with distinct Br isotopic pattern
Facilitates unambiguous detection in reaction monitoring
Useful in high‑throughput synthesis workflows
LC‑MS Method Development Isotopic Pattern Bioanalysis

Prioritised Research and Industrial Applications


Regioselective JAK2 Pyrazolylamino-Pyrazine Library Synthesis

Medicinal chemistry teams pursuing JAK2‑dependent myeloproliferative neoplasm therapies can employ 3‑bromo‑5‑chloropyrazine‑2‑carbonitrile as the core heterocyclic scaffold. The orthogonal Br/Cl substitution pattern enables a two‑stage diversification: first, Pd‑catalysed amination or Suzuki coupling at C‑3 (bromine site), followed by a second, distinct cross‑coupling at C‑5 (chlorine site) to introduce molecular diversity without intermediate orthogonal protecting group strategies. This is the exact synthetic logic employed in the Ioannidis 2009 JAK2 inhibitor programme, which delivered lead compounds with JAK2 IC₅₀ values of 60‑73 nM [1].

Favipiravir Impurity Reference for Pharmacopoeial QC

Pharmaceutical QC and regulatory affairs groups validating Favipiravir drug substance or finished dosage forms can procure 3‑bromo‑5‑chloropyrazine‑2‑carbonitrile as a certified impurity reference standard (≥95 % HPLC purity). It is explicitly listed as Favipiravir Impurity 11 and Impurity 19 by accredited reference‑material suppliers . Its use in HPLC method validation and system suitability testing is non‑substitutable, as no other dihalo‑pyrazinecarbonitrile is recognised as a process‑related impurity of Favipiravir.

Bioanalytical Internal Standard Intermediate for JAK2 PK Studies

Bioanalytical laboratories developing LC‑MS/MS assays for JAK2 inhibitors can synthesise a stable‑isotope‑labelled (e.g., ¹³C or ¹⁵N) analog from 3‑bromo‑5‑chloropyrazine‑2‑carbonitrile as the starting material. The compound's bromine atom provides a convenient mass‑shift handle, and the nitrile group offers a strong IR and MS chromophore. Because the synthetic route from this intermediate to the final pyrazol‑3‑ylamino‑pyrazine is published and reproducible [2], it is feasible to prepare co‑eluting internal standards that closely match the analyte's physicochemical properties.

Late-Stage Functionalisation Probe for Chemical Biology

Chemical biologists designing activity‑based probes or PROTACs targeting JAK2 can utilise the residual chlorine atom at C‑5 of the core scaffold (after initial C‑3 derivatisation) as a handle for late‑stage introduction of biotin, fluorophores, or E3‑ligase recruiting elements. The higher lipophilicity (XLogP3 = 1.9 vs. 1.5 for the dichloro analog) may also improve cell permeability of the resulting probe molecules, a critical parameter for target engagement studies in live cells [3].

Application
Selection Property
Validation Focus
JAK2 inhibitor library synthesis
Asymmetric Br/Cl substitution pattern
Sequential Pd‑catalysed cross‑coupling without protection groups
Favipiravir impurity profiling
Certified impurity reference standard
HPLC method validation and system suitability
Bioanalytical ISTD synthesis
Bromine handle for stable‑isotope labeling
Co‑eluting internal standard with matched physicochemical properties
Chemical biology probe design
Residual chlorine for late‑stage bioconjugation
Cell permeability assessment and target engagement studies

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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